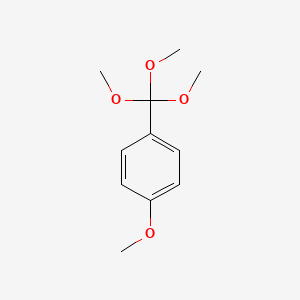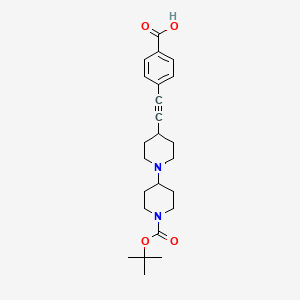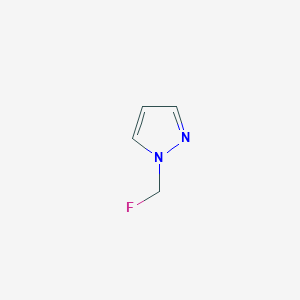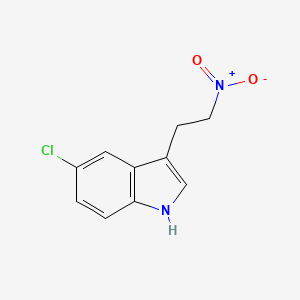
Azanium;phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;phosphite, also known as ammonium phosphite, is an inorganic compound with the chemical formula NH₄H₂PO₃. It is the ammonium salt of phosphorous acid. This compound is typically found as a white crystalline solid and is known for its solubility in water. This compound is used in various applications, including agriculture and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanium;phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with ammonia (NH₃). The reaction is typically carried out in an aqueous solution, where phosphorous acid is neutralized by ammonia to form ammonium phosphite: [ \text{H}_3\text{PO}_3 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure the complete conversion of phosphorous acid to ammonium phosphite.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions are typically carried out in aqueous solutions with various metal salts.
Major Products
Oxidation: Ammonium phosphate (NH₄)₃PO₄
Reduction: Various reduced phosphorus compounds
Substitution: Metal phosphites
Aplicaciones Científicas De Investigación
Azanium;phosphite has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems as a source of phosphorus.
Medicine: Explored for its potential use in pharmaceuticals and as a nutrient supplement.
Industry: Used in the production of flame retardants and fertilizers.
Mecanismo De Acción
The mechanism of action of azanium;phosphite involves its ability to donate phosphorus and ammonium ions in various chemical and biological processes. In biological systems, it can be absorbed by plants and utilized in metabolic pathways that require phosphorus. The ammonium ion can be used as a nitrogen source, while the phosphite ion can be oxidized to phosphate, which is essential for energy transfer and storage in cells.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium phosphate (NH₄)₃PO₄
- Monoammonium phosphate (NH₄H₂PO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Azanium;phosphite is unique due to its specific chemical structure and properties. Unlike ammonium phosphate, which is a stable compound, this compound is less stable and more reactive. This reactivity makes it useful in various chemical reactions where a reducing agent or a source of phosphorus is required.
Propiedades
Fórmula molecular |
H4NO3P-2 |
|---|---|
Peso molecular |
97.011 g/mol |
Nombre IUPAC |
azanium;phosphite |
InChI |
InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1 |
Clave InChI |
RROSXIPGYDTJIZ-UHFFFAOYSA-O |
SMILES canónico |
[NH4+].[O-]P([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)



![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)





![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)
